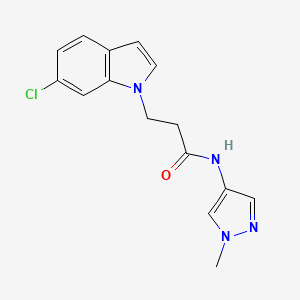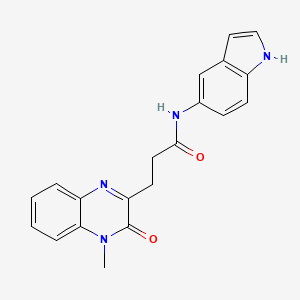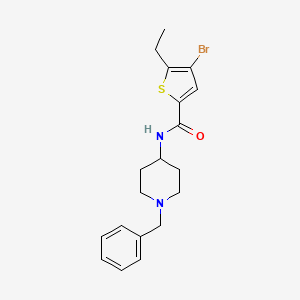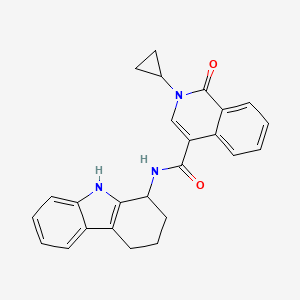
3-(6-chloro-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-chloro-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide is a synthetic organic compound that features both indole and pyrazole moieties. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chloro-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis or other methods.
Chlorination: The indole ring is chlorinated at the 6-position using reagents like thionyl chloride or N-chlorosuccinimide.
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized from hydrazine derivatives and 1,3-diketones.
Coupling Reaction: The chlorinated indole and pyrazole are coupled using appropriate linkers and conditions, such as amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could occur at the carbonyl group of the amide.
Substitution: The chlorine atom on the indole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the 6-position of the indole ring.
科学的研究の応用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes due to the presence of indole and pyrazole rings.
Receptor Binding: May interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals, particularly in oncology and neurology.
Industry
Material Science: Potential use in the development of new materials with specific properties.
作用機序
The mechanism of action would depend on the specific biological target. Generally, compounds with indole and pyrazole moieties can interact with enzymes or receptors, modulating their activity. This could involve binding to the active site of an enzyme or acting as an agonist/antagonist at a receptor.
類似化合物との比較
Similar Compounds
3-(1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide: Lacks the chlorine atom.
3-(6-bromo-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide: Contains a bromine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom at the 6-position of the indole ring may confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence the compound’s biological activity and reactivity.
特性
分子式 |
C15H15ClN4O |
|---|---|
分子量 |
302.76 g/mol |
IUPAC名 |
3-(6-chloroindol-1-yl)-N-(1-methylpyrazol-4-yl)propanamide |
InChI |
InChI=1S/C15H15ClN4O/c1-19-10-13(9-17-19)18-15(21)5-7-20-6-4-11-2-3-12(16)8-14(11)20/h2-4,6,8-10H,5,7H2,1H3,(H,18,21) |
InChIキー |
ZVELHGHJQXLXHD-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)NC(=O)CCN2C=CC3=C2C=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(butan-2-yl)phenyl]-2-methylfuran-3-carboxamide](/img/structure/B10979712.png)
![4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid](/img/structure/B10979713.png)



![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxy-1H-indol-1-yl)propanamide](/img/structure/B10979750.png)

![N-(3,3-diphenylpropyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10979759.png)

![2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B10979767.png)

![2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B10979787.png)
![5-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(3,4,5-trifluorophenyl)imidazolidine-2,4-dione](/img/structure/B10979794.png)
![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methoxyacetamide](/img/structure/B10979796.png)